5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is added through alkylation reactions.
Industrial Production Methods
the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence protein-protein interactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-1-ylmethyl-furan-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
5-tert-Butyl-furan-3-carboxylic acid: Lacks the piperidine group, affecting its biological activity.
2-tert-Butyl-5-piperidin-1-ylmethyl-furan-3-carboxylic acid: Similar structure but different positioning of functional groups.
Uniqueness
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is unique due to the presence of both the tert-butyl and piperidine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVDRXNGMBFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349571 |
Source
|
Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-03-3 |
Source
|
Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.